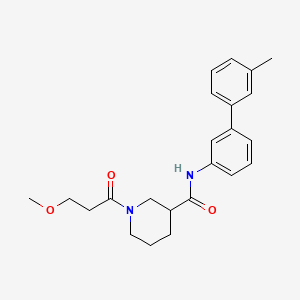
(2E)-3-(2,6-difluorophenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,6-difluorophenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DFP-10825 and is a member of the acrylamide class of compounds.
Aplicaciones Científicas De Investigación
DFP-10825 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce cell death. In Alzheimer's and Parkinson's disease research, DFP-10825 has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in disease processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects. In cancer research, it has been shown to induce cell death by activating apoptotic pathways and inhibiting cell division. In Alzheimer's and Parkinson's disease research, it has been shown to protect neurons from damage and improve cognitive function. Additionally, DFP-10825 has been shown to have anti-inflammatory effects and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DFP-10825 for lab experiments is its high potency and specificity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in disease processes. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on DFP-10825. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of DFP-10825. Additionally, there is interest in exploring the potential therapeutic applications of DFP-10825 in other diseases, such as multiple sclerosis and Huntington's disease. Finally, there is interest in developing new methods for administering DFP-10825, such as through nanoparticle delivery systems, to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction of 2,6-difluorobenzaldehyde with N-(1'-methyl-1,4'-bipiperidin-3-yl)acrylamide in the presence of a base catalyst. The reaction is carried out under an inert atmosphere and requires careful control of the reaction conditions to achieve high yields of the desired product.
Propiedades
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N3O/c1-24-12-9-16(10-13-24)25-11-3-4-15(14-25)23-20(26)8-7-17-18(21)5-2-6-19(17)22/h2,5-8,15-16H,3-4,9-14H2,1H3,(H,23,26)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTRTDALFRFWSS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C=CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)/C=C/C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B6114276.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6114293.png)
![N-(2-chloro-3-pyridinyl)-1-{2-[(2-chloro-3-pyridinyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6114298.png)
![1-(2-fluorophenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6114315.png)
![1-(4-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6114318.png)
![ethyl [2-({(benzoylimino)[(3-chloro-2-methylphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6114321.png)
![3-(2-isoxazolidinyl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6114336.png)

![11-chloro-N-isopropyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6114342.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6114359.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6114374.png)
![2-hydroxy-6-methyl-N-[4-(tetrahydro-2-furanyl)butyl]isonicotinamide trifluoroacetate (salt)](/img/structure/B6114376.png)